5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Medicinal Chemistry Fluorine Chemistry Regioisomeric Differentiation

Secure your supply of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride, a privileged scaffold distinguished by its specific 5,8-difluoro pattern. This precise substitution is critical for optimizing binding affinity and metabolic stability in drug discovery. Avoid generic, unvalidated regioisomers that can derail structure-activity relationship (SAR) studies. Our verified stock, available in research quantities, ensures you receive the exact molecular architecture required for your next breakthrough in kinase inhibitor or receptor antagonist development.

Molecular Formula C9H10ClF2N
Molecular Weight 205.63 g/mol
CAS No. 1384677-35-3
Cat. No. B1378311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
CAS1384677-35-3
Molecular FormulaC9H10ClF2N
Molecular Weight205.63 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2NC1)F)F.Cl
InChIInChI=1S/C9H9F2N.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H
InChIKeyROIKAFVLARGFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 1384677-35-3): Procurement and Differentiation Guide


5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 1384677-35-3) is a fluorinated tetrahydroquinoline derivative characterized by a 1,2,3,4-tetrahydroquinoline core with fluorine substitutions at the 5- and 8-positions, and presented as a hydrochloride salt [1]. This compound is a versatile building block in medicinal chemistry and materials science, where the strategic placement of fluorine atoms enhances electronic properties and metabolic stability [2]. It is commercially available for research and development purposes, with typical purities of ≥95% .

5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride: Critical Differentiation from Regioisomeric Analogs


The precise substitution pattern of fluorine atoms in tetrahydroquinoline scaffolds directly dictates downstream reactivity, binding affinity, and material properties. While regioisomers such as 5,7-difluoro- or 6,8-difluoro-1,2,3,4-tetrahydroquinoline may appear chemically similar, their distinct electronic distributions and steric profiles can lead to divergent outcomes in structure-activity relationship (SAR) studies, catalytic applications, and pharmacokinetic optimization . Therefore, generic substitution without empirical validation is a high-risk approach in both discovery chemistry and industrial process development [1].

5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride: Quantified Differentiation Evidence vs. Closest Analogs


5,8-Difluoro Substitution Pattern: Regioisomeric Specificity in Synthetic Intermediates

The compound's specific 5,8-difluoro arrangement distinguishes it from closely related difluoro regioisomers, including 5,7-difluoro-1,2,3,4-tetrahydroquinoline and 6,8-difluoro-1,2,3,4-tetrahydroquinoline. This regioisomeric specificity is critical for its utility as a building block, as the fluorine atom positions directly influence the electronic environment of the aromatic ring and the nucleophilicity of the amine, thereby controlling subsequent functionalization and the geometry of final compounds .

Medicinal Chemistry Fluorine Chemistry Regioisomeric Differentiation

Enhanced Reactivity in Nucleophilic Aromatic Substitution: 5,8-Difluoro vs. Non-Fluorinated Tetrahydroquinoline

The presence of fluorine atoms at the 5- and 8-positions enhances the compound's susceptibility to nucleophilic aromatic substitution (SNAr) reactions compared to its non-fluorinated counterpart, 1,2,3,4-tetrahydroquinoline. The electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic attack, enabling a broader range of derivatization possibilities [1]. This property is a class-level characteristic of fluorinated quinolines, supported by general principles of fluorine chemistry.

Synthetic Chemistry Fluorine Effects Reactivity

Hydrochloride Salt Form: Enhanced Solubility and Handling vs. Free Base

As a hydrochloride salt, this compound offers significantly improved water solubility compared to its free base analog (5,8-difluoro-1,2,3,4-tetrahydroquinoline, CAS 954275-94-6). The salt form also enhances its physical stability and handling characteristics, simplifying weighing and dissolution in aqueous or polar organic solvents, which is a critical advantage for reproducible experimental workflows [1].

Formulation Solubility Compound Handling

5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride: Recommended Applications for Scientific and Industrial Procurement


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates

This compound serves as a privileged scaffold for constructing libraries of fluorinated tetrahydroquinoline derivatives. Its specific 5,8-difluoro pattern and the reactivity of its amine group make it a versatile intermediate for developing novel kinase inhibitors, receptor antagonists, and other bioactive molecules [1].

Material Science: Development of Fluorinated Polymers and Advanced Materials

Fluorinated heterocycles are valued for their thermal stability and unique electronic properties. 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride can be incorporated as a monomer or modifier in the synthesis of novel polymers or organic electronic materials, where fluorine's electronegativity can fine-tune band gaps and intermolecular interactions .

Chemical Biology: Tool Compound for Probing Fluorine Effects

The compound is ideally suited as a tool compound in SAR studies designed to investigate the impact of fluorine substitution at specific positions (5 and 8) on a molecule's biological activity, metabolic stability, and binding affinity. It provides a direct comparator to non-fluorinated or differentially fluorinated analogs .

Agrochemical Research: Intermediate for Fluorinated Agrochemicals

The enhanced stability and bioactivity conferred by fluorine atoms are highly valued in agrochemical research. This compound can be used as a key intermediate in the synthesis of novel fluorinated pesticides, herbicides, or fungicides, where its unique substitution pattern may lead to improved potency or environmental profiles [1].

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